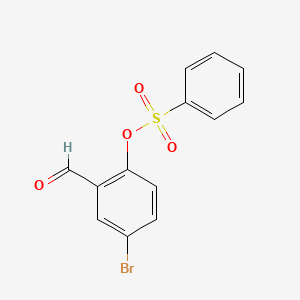

![molecular formula C9H13N5O B2858683 1,3-二甲基-4-[2-(1H-吡唑-1-基)乙基]-4,5-二氢-1H-1,2,4-三唑-5-酮 CAS No. 2200107-79-3](/img/structure/B2858683.png)

1,3-二甲基-4-[2-(1H-吡唑-1-基)乙基]-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

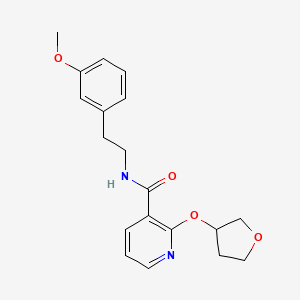

The compound “1,3-dimethyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-based compounds have been successfully used for the construction of a large variety of architectures with different properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered . The preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H NMR, 13C NMR, and GC-MS . For instance, the molecular structures of some palladium coordination complexes were determined by single crystal X-ray structure analysis .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For example, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives vary depending on their structure. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

合成和机理研究

与“1,3-二甲基-4-[2-(1H-吡唑-1-基)乙基]-4,5-二氢-1H-1,2,4-三唑-5-酮”密切相关的化合物的合成通常涉及复杂的反应,这些反应可以深入了解新的化学途径。例如,Ledenyova 等人(2018 年)探讨了 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯与硫脲的反应,揭示了 ANRORC 机制(亲核试剂的加成、开环和闭环),然后是 N-甲酰化,导致形成 N-{5-(4-氧代-8-苯基-1,4-二氢吡唑并[5,1-c][1,2,4]-三嗪-3-基)-1,3-三唑-2-基}甲酰胺,该过程通过 X 射线分析得到验证(Ledenyova 等人,2018 年)。

结构表征和分析

详细的结构表征构成了理解此类复杂分子性质的基础。例如,各种吡唑和三唑衍生物的结构分析,包括 X 射线晶体学和光谱方法,有助于阐明它们的分子几何形状、稳定性和进一步化学修饰的潜力。Kariuki 等人(2021 年)对同构噻唑的研究证明了结构表征在理解此类化合物的分子复杂性方面的重要性(Kariuki 等人,2021 年)。

抗菌和抗真菌应用

吡唑和三唑衍生物的抗菌特性强调了它们在开发新治疗剂中的潜力。Hassan(2013 年)合成了一系列具有显着抗菌活性的 2-吡唑啉,证明了此类化合物在解决抗生素耐药性中的相关性,并突出了化学合成在药物发现中的作用(Hassan,2013 年)。

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

作用机制

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and proteins .

Mode of Action

For instance, pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

For instance, pyrazole-based compounds have been reported to exhibit antileishmanial and antimalarial activities, suggesting their involvement in the biochemical pathways related to these diseases .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have high solubility and good bioavailability .

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

2,5-dimethyl-4-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-8-11-12(2)9(15)14(8)7-6-13-5-3-4-10-13/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUMUSNVAFJLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CCN2C=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

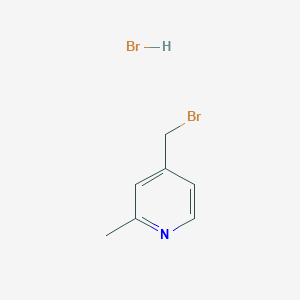

![1-(3,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2858601.png)

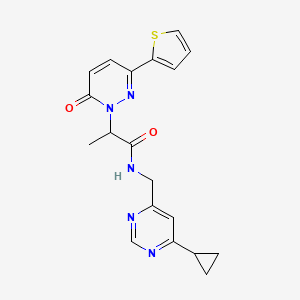

![(2E)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2858610.png)

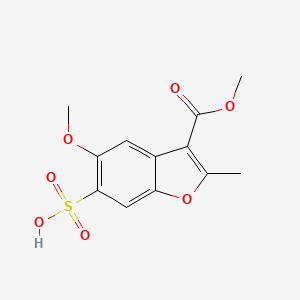

![7-(7-Azabicyclo[2.2.1]heptan-7-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2858611.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)

![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)